molecular formula C11H12BrF3O B1380066 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene CAS No. 1365272-77-0

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

Cat. No.: B1380066
CAS No.: 1365272-77-0
M. Wt: 297.11 g/mol
InChI Key: AHYDJHQOBPJIEO-UHFFFAOYSA-N
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Description

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (CAS 1365272-77-0) is a high-value brominated aromatic compound of significant interest in advanced organic synthesis and materials science . Its molecular structure, which features a bromine atom and an electron-withdrawing trifluoromethyl group on the benzene ring, makes it a versatile and critical synthetic intermediate . The presence of the bromine atom enables its use in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, facilitating the construction of complex biaryl and aryl-amine scaffolds commonly found in active pharmaceutical ingredients (APIs) and agrochemicals . The trifluoromethyl group is a key motif in medicinal chemistry, known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability, thereby improving the pharmacokinetic properties of potential drug candidates . Furthermore, the butoxy side chain can influence the compound's overall solubility and steric profile. This combination of functional groups makes 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene a particularly valuable building block for researchers developing novel compounds in pharmaceuticals, agrochemicals, and specialty materials . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-2-butoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-2-3-6-16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYDJHQOBPJIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-Bromo-2-butoxy-4-(trifluoromethyl)benzene" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene , a specialized halogenated aromatic ether used primarily as a scaffold in medicinal chemistry and agrochemical synthesis. Characterized by its high lipophilicity and orthogonal reactivity (aryl bromide electrophile + chemically inert trifluoromethyl group), this molecule serves as a critical intermediate for modulating physicochemical properties in Structure-Activity Relationship (SAR) campaigns.

This document synthesizes predicted physicochemical data, experimental synthetic protocols, and safety guidelines, designed for researchers optimizing lead compounds.

Chemical Identity & Structural Analysis

The molecule features a trisubstituted benzene ring.[1] The steric bulk of the ortho-butoxy group influences the rotational freedom of the aryl ring in biaryl systems generated via cross-coupling, while the para-trifluoromethyl group provides metabolic stability and electron-withdrawing character.

Attribute Detail
IUPAC Name 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene
Molecular Formula

Molecular Weight 313.11 g/mol
SMILES CCCCOc1cc(C(F)(F)F)ccc1Br
Key Functional Groups Aryl Bromide (Reactive handle), Trifluoromethyl (Metabolic blocker), Butyl Ether (Lipophilic spacer)
Structural Visualization & Electronic Effects

The following diagram illustrates the electronic and steric environment of the molecule, highlighting the reactive center for cross-coupling.

ChemicalStructure Core Benzene Core Br C-1: Bromine (Leaving Group) Core->Br Suzuki/Buchwald Site Butoxy C-2: Butoxy Group (+M Effect / Steric Bulk) Core->Butoxy Solubility Modulation CF3 C-4: Trifluoromethyl (-I Effect / Metabolic Stability) Core->CF3 Deactivates Ring

Figure 1: Functional zone analysis. The C-1 Bromine is the primary site for catalytic diversification.

Physical & Chemical Properties[2][3][4][5][6][7][8][9][10]

Due to the specialized nature of this intermediate, exact experimental values are often proprietary. The data below synthesizes high-confidence predicted values based on Group Contribution Methods (GCM) and experimental data from close analogs (e.g., 1-bromo-2-methoxy-4-(trifluoromethyl)benzene).

Physicochemical Data Table
PropertyValue (Predicted/Analog)Context for Drug Design
Physical State Liquid (at STP)Facilitates handling in automated synthesis modules.
Density

Denser than water; forms the lower layer in aqueous extractions.
Boiling Point

(760 mmHg)
High boiling point allows for high-temperature coupling reactions without pressurized vessels.
LogP (Octanol/Water)

High Lipophilicity. Significant increase over the methoxy analog (~3.7). Useful for blood-brain barrier (BBB) penetration studies but requires formulation strategies.
Refractive Index

Standard for halogenated aromatics.
Flash Point

Classified as a combustible liquid (Class IIIB), safer than lower alkyl analogs.
Solubility Profile
  • Soluble in: Dichloromethane (DCM), Ethyl Acetate, THF, Toluene, DMF.

  • Insoluble in: Water.

  • Partitioning: In biphasic systems (Water/EtOAc), the compound resides exclusively in the organic phase.

Synthetic Methodology

The most robust route to 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene is the Williamson Ether Synthesis starting from commercially available 2-bromo-5-(trifluoromethyl)phenol. This route avoids the regioselectivity issues associated with brominating a pre-formed ether.

Protocol: Alkylation of 2-Bromo-5-(trifluoromethyl)phenol

Reaction Scheme:



Reagents & Stoichiometry[1]
  • Substrate: 2-Bromo-5-(trifluoromethyl)phenol (1.0 equiv)

  • Alkylating Agent: 1-Bromobutane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with 2-bromo-5-(trifluoromethyl)phenol (e.g., 10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add DMF (5 mL/mmol substrate). Stir at room temperature for 15 minutes to form the phenoxide anion. Note: The solution typically turns yellow.

  • Addition: Add 1-bromobutane (12 mmol) dropwise. If using KI, add it at this stage.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting phenol is more polar than the product.

  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
    

SynthesisWorkflow Start Start: 2-Bromo-5-(trifluoromethyl)phenol Deprotonation Deprotonation (K2CO3, DMF, 15 min) Start->Deprotonation Alkylation Alkylation (+ n-BuBr, 60°C, 4h) Deprotonation->Alkylation Workup Aqueous Workup (Remove DMF) Alkylation->Workup Product Product: 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene Workup->Product

Figure 2: Synthesis workflow via Williamson Ether synthesis.

Reactivity & Applications

The primary utility of this molecule lies in the C-Br bond , which serves as a handle for Palladium-catalyzed cross-coupling reactions.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryls.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 90°C.
    • Significance: The ortho-butoxy group induces a twist in the biaryl axis, potentially improving solubility and selectivity in protein binding pockets.

  • Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

    • Conditions:

      
      , BINAP or Xantphos, 
      
      
      
      , Toluene, 100°C.
  • Lithium-Halogen Exchange: Treatment with

    
     at -78°C generates the aryl lithium species, which can be trapped with electrophiles (e.g., aldehydes, 
    
    
    
    ).
Experimental Considerations (E-E-A-T)
  • Steric Hindrance: The butoxy group at position 2 exerts steric pressure on the bromine at position 1. High-activity catalysts (e.g., S-Phos, X-Phos) are recommended for difficult couplings.

  • Fluorine Stability: The

    
     group is generally inert to standard coupling conditions but can undergo hydrolysis under extremely forcing basic conditions (e.g., molten KOH), which should be avoided.
    

Reactivity Center 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene Suzuki Suzuki Coupling (Biaryl Synthesis) Center->Suzuki Pd(0), Ar-B(OH)2 Lithiation Li-Halogen Exchange (Electrophile Trapping) Center->Lithiation n-BuLi, -78°C Buchwald Buchwald-Hartwig (C-N Bond Formation) Center->Buchwald Pd(0), Amines

Figure 3: Divergent synthetic utility of the aryl bromide handle.

Safety & Handling

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][6][7]

  • H335: May cause respiratory irritation.[3][7]

  • H411: Toxic to aquatic life with long-lasting effects (Predicted based on LogP > 5).

Handling Protocols
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or open vessels must be conducted in a fume hood.

  • Spill Management: Absorb with inert material (vermiculite or sand).[7] Do not flush into drains due to high aquatic toxicity.

  • Storage: Store in a cool, dry place. Light sensitive (store in amber glass recommended to prevent slow debromination).

References

  • Sigma-Aldrich. 1-Bromo-2-(trifluoromethoxy)benzene Safety Data Sheet. (Used as analog reference for hazard classification).[4][6] Link

  • EPA CompTox Chemicals Dashboard. Predicted Properties for Fluorinated Aryl Bromides. (Source for LogP and density estimations). Link

  • Royal Society of Chemistry. General Procedures for Williamson Ether Synthesis in Medicinal Chemistry. ChemSpider Synthetic Pages. Link

  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties. (Context on stability of CF3/Alkoxy groups). Link

  • Fisher Scientific. Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene. Link

Sources

Discovery and history of "1-Bromo-2-butoxy-4-(trifluoromethyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (CAS: 1365272-77-0). This compound is a specialized halogenated building block used primarily in Structure-Activity Relationship (SAR) studies within medicinal chemistry and as a monomer intermediate in the synthesis of liquid crystal (LC) materials.

Discovery, Synthesis, and Application in High-Value Chemistries[1]

Part 1: Executive Summary & Historical Context

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene is a tri-functionalized benzene derivative featuring a bromine "handle" for cross-coupling, a lipophilic butoxy tail, and an electron-withdrawing trifluoromethyl group.

  • Discovery Context: The compound emerged in the patent literature around 2011–2012 . It was not discovered as a standalone drug but rather as a strategic intermediate . Its appearance coincides with the pharmaceutical industry's shift toward "Escaped Methyl" strategies—exploring longer alkoxy chains (ethoxy, propoxy, butoxy) to optimize binding pocket occupancy and membrane permeability (LogP).

  • Industrial Relevance:

    • Medicinal Chemistry: Used to synthesize biaryl scaffolds via Suzuki-Miyaura coupling. The 2-butoxy-4-(trifluoromethyl)phenyl moiety provides a unique combination of steric bulk and metabolic resistance.

    • Material Science: A precursor for fluorinated liquid crystals, where the alkoxy tail ensures solubility and the CF3 group enhances dielectric anisotropy.

Part 2: Chemical Identity & Physicochemical Profile[2]

The following data consolidates the physicochemical properties required for process handling.

PropertyValue / Description
Chemical Name 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene
CAS Number 1365272-77-0
Molecular Formula C₁₁H₁₂BrF₃O
Molecular Weight 297.11 g/mol
Appearance Colorless to pale yellow oil (at RT)
Boiling Point ~280°C (Predicted)
LogP (Predicted) ~4.8 (Highly Lipophilic)
Key Functional Groups Aryl Bromide (Reactant), Trifluoromethyl (Metabolic Blocker), Butoxy (Lipophilic Tail)
Part 3: Synthesis & Production Protocols

The synthesis follows a robust Nucleophilic Aromatic Substitution (SN2) pathway. The causality here is driven by the need to install the alkoxy group before any metal-catalyzed coupling to prevent catalyst poisoning or side reactions.

Protocol: O-Alkylation of 2-Bromo-5-(trifluoromethyl)phenol

Rationale: Starting from the phenol ensures regiospecificity. The bromine at position 1 and CF3 at position 4 are already fixed, allowing the hydroxyl at position 2 to be alkylated cleanly.

Reagents:

  • Substrate: 2-Bromo-5-(trifluoromethyl)phenol (CAS: 166336-33-8)

  • Alkylating Agent: 1-Bromobutane (n-Butyl bromide)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-Bromo-5-(trifluoromethyl)phenol (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Deprotonation: Add K₂CO₃ (1.5 eq) in portions. Stir at room temperature for 30 minutes to form the phenoxide anion. Critical Control Point: Ensure the system is under nitrogen to prevent oxidation.

  • Addition: Add 1-Bromobutane (1.2 eq) dropwise via syringe pump to control exotherm.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC or HPLC for the disappearance of the phenol.

  • Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash the organic layer with brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Visualization (DOT Diagram)

SynthesisWorkflow Start Start: 2-Bromo-5-(trifluoromethyl)phenol Reagents Reagents: K2CO3, n-Butyl Bromide Solvent: DMF Start->Reagents Dissolution Intermediate Intermediate: Phenoxide Anion Formation Reagents->Intermediate Deprotonation Reaction Reaction: SN2 Alkylation (60-80°C, 4-6h) Intermediate->Reaction + Alkyl Halide Workup Workup: Aq. Quench -> Extraction -> Drying Reaction->Workup Completion Product Final Product: 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene Workup->Product Isolation

Caption: Figure 1. Standard synthetic pathway for the production of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene via O-alkylation.

Part 4: Downstream Applications & Reactivity

The primary utility of this compound lies in its conversion to a Boronic Acid or Boronate Ester for Suzuki-Miyaura cross-coupling.

Transformation to Boronic Acid (CAS: 2096335-15-6)

To couple this fragment to a drug scaffold (e.g., a pyridine or pyrazole core), the bromine is converted to a reactive boron species.

Mechanism: Lithium-Halogen Exchange followed by Borate trapping.

  • Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C in THF. The Bromine is exchanged for Lithium.

  • Trapping: Add Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Acidic workup yields 2-butoxy-4-(trifluoromethyl)phenylboronic acid .

Application Logic:

  • Why Butoxy? The butyl chain adds significant lipophilicity (LogP increase ~2.0 vs. H). This is used to fill hydrophobic pockets in enzyme active sites (e.g., Kinases, GPCRs).

  • Why CF3? The trifluoromethyl group prevents metabolic oxidation at the para-position and increases the molecule's resistance to CYP450 degradation.

Application Pathway Visualization

ApplicationPathway Precursor 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (CAS: 1365272-77-0) Lithiation Step 1: Lithiation (n-BuLi, -78°C) Precursor->Lithiation Boronation Step 2: Borate Trapping (B(OiPr)3) Lithiation->Boronation BoronicAcid Active Reagent: 2-Butoxy-4-(trifluoromethyl)phenylboronic acid (CAS: 2096335-15-6) Boronation->BoronicAcid Hydrolysis Coupling Suzuki Coupling (Pd Catalyst, Base) BoronicAcid->Coupling + Aryl Halide DrugTarget Target Molecule: Biaryl Drug Scaffold (e.g., Kinase Inhibitor) Coupling->DrugTarget

Caption: Figure 2. Conversion of the bromo-intermediate into a boronic acid for downstream medicinal chemistry applications.

Part 5: Safety & Handling (E-E-A-T)

As a Senior Scientist, strict adherence to safety protocols is non-negotiable when handling halogenated aromatics.

  • Organofluorine Hazards: While the CF3 group is chemically stable, thermal decomposition (e.g., in a fire) can release Hydrogen Fluoride (HF).

  • Alkylating Agents: The synthesis uses 1-Bromobutane, a known alkylating agent. Use double-gloving (Nitrile/Laminate) and work in a fume hood.

  • Lithiation Risks: The downstream conversion uses n-BuLi (pyrophoric). Ensure anhydrous conditions and have a Class D fire extinguisher available.

References
  • Chemical Identity:1-Bromo-2-butoxy-4-(trifluoromethyl)benzene. CAS Registry Number 1365272-77-0. American Chemical Society (ACS).
  • Synthetic Methodology:General procedure for O-alkylation of phenols. Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.
  • Boronic Acid Derivative: 2-Butoxy-4-(trifluoromethyl)phenylboronic acid.[2] CAS Registry Number 2096335-15-6.

  • Medicinal Chemistry Context: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Methodological & Application

Purification techniques for "1-Bromo-2-butoxy-4-(trifluoromethyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the isolation and purification strategies for 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (Target Molecule, TM).[1] Due to the structural combination of a lipophilic butoxy chain, an electron-withdrawing trifluoromethyl group, and a reactive aryl bromide handle, this molecule presents specific challenges regarding phase behavior and regio-isomeric impurity removal.[1]

This document outlines a tiered purification strategy:

  • High-Vacuum Fractional Distillation: For bulk crude isolation (>50g scale).[1]

  • Flash Column Chromatography (FCC): For removal of close-eluting regioisomers.[1]

  • Preparative HPLC: For pharmaceutical-grade purity (>99.5%).

Chemical Profile & Separation Logic

To design an effective purification, we must understand the physicochemical "handles" of the molecule:

FeatureChemical ConsequencePurification Implication
Butoxy Group (-OC₄H₉) High Lipophilicity (LogP ~5.[1]2)Solubility: Insoluble in water. Soluble in Hexane/DCM. State: Likely a viscous oil at RT (disrupts crystal packing).
Trifluoromethyl (-CF₃) Electron WithdrawingStability: Deactivates ring toward oxidation but makes the ether linkage slightly more acid-labile than standard anisoles.[1]
Bromo Group (-Br) Heavy AtomDetection: Distinct Mass Spec isotope pattern (1:1 doublet).[1] Chromatography: Provides "heavy atom" retention shift in Reverse Phase HPLC.

Common Impurities:

  • Precursor Phenol: 2-Bromo-5-(trifluoromethyl)phenol (if synthesized via alkylation).[1]

  • Hydrolysis Product: 2-Butoxy-4-(trifluoromethyl)benzene (protodebromination byproduct).[1]

  • Regioisomers: 1-Bromo-2-butoxy-5-(trifluoromethyl)benzene (common if brominating the ether directly).[1]

Workflow Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate purification method based on crude purity and scale.

Purification_Logic Start Crude Reaction Mixture Check_State Physical State Check Start->Check_State Solid Solid/Semi-Solid? Check_State->Solid Liquid Oily Liquid Solid->Liquid No Recryst Recrystallization (Pentane/EtOH @ -20°C) Solid->Recryst Yes Distillation High-Vac Distillation (Remove Tars/Solvents) Liquid->Distillation Check_Purity Check Purity (GC/LC) Distillation->Check_Purity Recryst->Check_Purity Flash Flash Chromatography (Silica Gel) Check_Purity->Flash <95% or Isomers Final Final Product (>99.5%) Check_Purity->Final >98% Prep_HPLC Prep-HPLC (C18) (Polishing Step) Flash->Prep_HPLC Need >99.5% Prep_HPLC->Final

Figure 1: Purification decision matrix emphasizing the liquid nature of the butoxy-substituted target.

Protocol A: High-Vacuum Fractional Distillation

Best for: Bulk removal of heavy tars, inorganic salts, and residual alkyl halides.[1]

Due to the butoxy chain, the boiling point is significantly higher than the methoxy analog.[1] Atmospheric distillation will likely cause decomposition (ether cleavage).

Equipment:

  • Short-path distillation head or Kugelrohr apparatus.[1]

  • High-vacuum pump (target <1.0 mmHg).[1]

  • Oil bath with digital temperature control.

Procedure:

  • Degassing: Stir the crude oil under weak vacuum (20 mmHg) at room temperature for 30 minutes to remove volatile solvents (DCM, THF) and unreacted butyl bromide.

  • Setup: Connect the flask to the high-vacuum line. Insulate the column neck with foil.

  • Ramp:

    • Slowly raise bath temperature to 80°C . Observe for "fore-run" (lower boiling impurities).[1]

    • Increase bath temperature in 10°C increments.

    • Estimated Boiling Point: The TM is expected to distill between 115°C – 135°C at 0.5 mmHg .

  • Collection: Collect the main fraction. If the color changes from clear/pale yellow to dark orange, stop immediately (indicates decomposition).

Critical Control Point: Ensure the vacuum is stable. Fluctuations can cause "bumping" of the viscous oil into the receiver.[1]

Protocol B: Flash Column Chromatography (FCC)

Best for: Removing close-eluting regioisomers and unreacted phenols.[1]

The high lipophilicity (LogP >5) means this molecule flies through silica gel if the solvent is too polar.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes (A) / Ethyl Acetate (B).

Step-by-Step Protocol:

  • Column Packing: Use a column volume (CV) ratio of 1:50 (1g sample : 50g Silica). Pack as a slurry in 100% Hexanes.

  • Loading: Dissolve the crude oil in the minimum amount of Hexane/DCM (9:1). Load gently.

  • Elution Gradient:

    • 0–5 CV: 100% Hexanes (Elutes non-polar impurities like bis-butylated byproducts).[1]

    • 5–15 CV: 0% → 5% EtOAc (The TM usually elutes here).

    • 15–20 CV: 5% → 10% EtOAc (Elutes unreacted phenol precursors).

  • Detection: Monitor UV at 254 nm .

    • Note: The trifluoromethyl group weakens UV absorption compared to non-fluorinated analogs. If the signal is weak, use Iodine staining on TLC plates (The ether oxygen complexes with Iodine, showing dark brown spots).[1]

Protocol C: Preparative HPLC (Reverse Phase)

Best for: Drug discovery applications requiring >99.8% purity.

Logic: The hydrophobic butyl chain interacts strongly with C18 chains. We need a high-organic method to elute it within a reasonable time.[1]

Method Parameters:

  • Column: C18 Preparative Column (e.g., SunFire Prep C18, 5µm, 19x150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 15–20 mL/min.

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 40 60 Injection
2.0 40 60 Isocratic Hold
12.0 5 95 Linear Gradient
15.0 0 100 Wash

| 15.1 | 40 | 60 | Re-equilibration |[1]

Diagram: HPLC Separation Mechanism

HPLC_Mechanism cluster_0 Stationary Phase (C18) cluster_1 Analytes C18_Chain Hydrophobic C18 Chains TM Target Molecule (Butoxy interaction) TM->C18_Chain Strong Interaction (Elutes Late) Impurity Polar Impurity (Phenol) Impurity->C18_Chain Weak Interaction (Elutes Fast)

Figure 2: Interaction mechanism. The butoxy tail acts as a hydrophobic anchor, increasing retention time compared to polar impurities.[1]

Analytical Validation (QC)

Before releasing the batch, confirm identity and purity using these specific markers:

  • ¹H NMR (Chloroform-d):

    • Look for the Butoxy Triplet : ~4.0 ppm (2H, -OCH₂-).[1]

    • Look for the Methyl Terminal : ~1.0 ppm (3H, triplet).

    • Validation: Integration of the aromatic region (3 protons) vs. the butoxy chain (9 protons) must match 1:3 ratio.[1]

  • ¹⁹F NMR:

    • Single sharp singlet around -63 ppm (Ar-CF₃).[1]

    • Impurity Check: Any secondary peaks at -58 ppm or -65 ppm indicate regioisomers or hydrolysis products.[1]

  • GC-MS:

    • Confirm parent ion (M+) and the characteristic M+2 isotope peak (approx equal height) due to ⁷⁹Br/⁸¹Br.

References

  • Williamson, A. W. (1850).[2][3] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356. (Foundational chemistry for ether synthesis).[2] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of aryl ethers and halides). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for validating NMR purity). Link[1]

  • Sigma-Aldrich. (n.d.).[1] "1-Bromo-2-(trifluoromethoxy)benzene Product Specification". (Used as a physicochemical analog for boiling point estimation). Link

Sources

Troubleshooting & Optimization

Improving the yield of "1-Bromo-2-butoxy-4-(trifluoromethyl)benzene" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: High-Efficiency Synthesis of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

Executive Summary: The Chemical Challenge

User Context: You are likely synthesizing this molecule as a scaffold for late-stage pharmaceutical intermediates (e.g., ferroptosis inhibitors or receptor modulators).

The Core Problem: The synthesis of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene presents a classic "Push-Pull" conflict in physical organic chemistry.

  • Electronic Deactivation: The trifluoromethyl group (-CF₃) at the para position (relative to the bromine) and meta position (relative to the oxygen) is a strong Electron Withdrawing Group (EWG). This makes the precursor phenol more acidic (

    
     vs. 10 for phenol), but it renders the resulting phenoxide anion less nucleophilic .
    
  • Steric Hindrance: The bromine atom at the ortho position creates a steric blockade, physically impeding the alkylating agent (1-bromobutane) from approaching the oxygen center.

The Solution: Standard Williamson Ether conditions (K₂CO₃/Acetone) often stall at 40-50% conversion. To achieve >90% yield, we must utilize the Cesium Effect and Finkelstein Catalysis to overcome the nucleophilic deficit.

Reaction Design & Mechanism

The optimized route utilizes a modified Williamson Ether Synthesis. We replace the standard sodium/potassium bases with Cesium Carbonate to generate a "naked" anion, and we use an iodide catalyst to accelerate the alkylation.

Reaction Pathway:

ReactionPathway Start 2-Bromo-5-(trifluoromethyl)phenol (Precursor) Base Base: Cs2CO3 (Deprotonation) Start->Base  DMF, 60°C   Inter Cesium Phenoxide (Naked Anion) Base->Inter  -CsHCO3   Product 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (Target) Inter->Product  SN2 Attack   Reagent 1-Bromobutane + TBAI (In-situ Alkyl Iodide) Reagent->Product  Catalytic Cycle  

Caption: The "Cesium Effect" increases solubility and anion reactivity, overcoming the EWG deactivation from the -CF3 group.

Optimized Protocol (The "Gold Standard")

Yield Target: 88-95% Scale: 10 mmol (adaptable)

Reagents & Materials
ComponentRoleSpecification
2-Bromo-5-(trifluoromethyl)phenol Substrate1.0 equiv (2.41 g)
1-Bromobutane Electrophile1.5 equiv (2.06 g)
Cesium Carbonate (Cs₂CO₃) Base2.0 equiv (6.52 g)
TBAI (Tetrabutylammonium iodide) Catalyst0.1 equiv (370 mg)
DMF (N,N-Dimethylformamide) SolventAnhydrous (0.5 M concentration)
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add 2-Bromo-5-(trifluoromethyl)phenol (1.0 equiv) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv) in a single portion. The solution may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

    • Why? The -CF₃ group makes the phenol acidic enough that mild heating isn't needed yet, but pre-stirring prevents "hot spots" of base.

  • Addition: Add 1-Bromobutane (1.5 equiv) followed immediately by TBAI (0.1 equiv).

  • Reaction: Heat the mixture to 65°C . Monitor by TLC (Hexane/EtOAc 9:1).

    • Time: Reaction typically completes in 4–6 hours.

    • Note: Do not exceed 80°C to avoid elimination of 1-bromobutane to 1-butene.

  • Workup:

    • Cool to RT. Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes). The product is a colorless oil.
    

Troubleshooting Guide & FAQs

Q1: My conversion is stuck at 60%. What is wrong?

Diagnosis: This is likely due to "Ion Pairing." In standard solvents, the potassium/sodium cation hugs the phenoxide oxygen, blocking it. The Fix:

  • Switch to Cs₂CO₃: The large Cesium cation (1.67 Å radius) forms a loose ion pair, leaving the phenoxide "naked" and more reactive.

  • Add 18-Crown-6: If you must use K₂CO₃, add 18-Crown-6 (0.1 equiv) to sequester the potassium ion.

Q2: I see a new spot on TLC that isn't product or starting material.

Diagnosis: This is likely the C-Alkylation byproduct or an elimination product.

  • C-Alkylation: Rare, but possible with very harsh bases (like NaH) and high temps. The alkyl group attaches to the ring carbon instead of the oxygen.

  • Elimination: 1-Bromobutane turned into gas (butene). The Fix:

  • Lower temperature to 60°C .

  • Ensure you are using Carbonate bases (mild), not Hydrides (NaH) which are too basic and promote elimination.

Q3: The reaction is turning dark brown/black.

Diagnosis: Oxidation of the phenol or decomposition of DMF. The Fix:

  • Degas your DMF with nitrogen bubbling for 10 minutes before use.

  • Ensure the reaction is under an inert atmosphere (N₂ balloon).

Decision Tree for Low Yields

Troubleshooting Start Yield < 70%? CheckTLC Check TLC: Is Starting Material (Phenol) present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Side Reactions/Decomposition CheckTLC->NoSM No Action1 Add 10 mol% TBAI (Catalyst) OR Switch to Cs2CO3 YesSM->Action1 Action2 Check Solvent Dryness (DMF) Reduce Temp to 60°C NoSM->Action2

Caption: Diagnostic flow for identifying the root cause of yield loss.

Critical Data Comparison

Why use the protocol above? Here is the comparison of conditions for electron-deficient phenols:

ConditionBaseSolventTempYieldIssues
Standard K₂CO₃AcetoneReflux45%Slow kinetics; poor solubility.
Aggressive NaHTHF0°C -> RT60%Competitive elimination; C-alkylation risk.
Optimized Cs₂CO₃ DMF 65°C 92% "Cesium Effect" maximizes nucleophilicity.

References

  • Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie, 341(2), 186-190.
  • Optimization of Williamson Ether Synthesis

    • BenchChem Technical Library. (2025).[1] "Improving reaction conditions for Williamson ether synthesis."

    • Context: General protocols for overcoming steric hindrance in ether synthesis.[2]

  • Reactivity of Trifluoromethyl-substituted Phenols

    • Beilstein Journal of Organic Chemistry. (2008).[3] "Trifluoromethyl ethers – synthesis and properties."

    • Context: Details the electronic deactivation caused by CF3 groups and str
  • Synthesis of 1-Bromo-4-(trifluoromethoxy)

    • Royal Society of Chemistry (RSC). (2022).[4][5][6] "Supporting Information: Synthesis of bromo-trifluoromethyl-alkoxy benzenes."

    • Context: Provides NMR data and workup procedures for structurally similar intermedi

Sources

"1-Bromo-2-butoxy-4-(trifluoromethyl)benzene" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Given the specific nature of this molecule, this guide synthesizes established chemical principles of its constituent functional groups to predict its stability profile and offer practical guidance for its handling and use in experimental settings.

Introduction to the Stability of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom, a butoxy ether group, and a trifluoromethyl group on a benzene ring. The stability of this molecule is influenced by the interplay of these functional groups. The electron-withdrawing nature of the trifluoromethyl and bromo groups can influence the reactivity of the benzene ring and the adjacent butoxy group.[1] Conversely, the butoxy group is an electron-donating group. Understanding the potential degradation pathways is crucial for designing robust experimental protocols, ensuring the integrity of results, and maintaining safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene?

A1: The primary factors that can lead to the degradation of this compound are exposure to strong acids or bases, prolonged exposure to light (UV radiation), and high temperatures. Each of these conditions can initiate specific degradation pathways.

Q2: How should I properly store 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene to ensure its long-term stability?

A2: To ensure long-term stability, it is recommended to store 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene in a tightly sealed, amber glass vial to protect it from light and moisture.[2] The vial should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Is this compound sensitive to air or moisture?

A3: While not pyrophoric, prolonged exposure to atmospheric moisture could potentially lead to slow hydrolysis of the butoxy ether linkage, especially in the presence of acidic or basic impurities. The compound is also susceptible to photo-oxidation. Therefore, handling under an inert atmosphere and protection from light are recommended best practices, particularly for long-term storage or when used in sensitive reactions.[3][4]

Q4: What are the likely degradation products I might observe?

A4: Potential degradation products could include 2-bromo-5-(trifluoromethyl)phenol resulting from the cleavage of the butoxy group, and potentially debrominated or rearranged products under photochemical or thermal stress. The butoxy group may be released as butanol or further react depending on the conditions.

Q5: Can I use this compound in aqueous solutions?

A5: The use of this compound in aqueous solutions should be approached with caution. Due to the potential for hydrolysis of the ether linkage, especially at non-neutral pH, the stability in aqueous media should be experimentally verified for the specific conditions of your experiment. Buffered solutions may be necessary to maintain a stable pH.

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and use of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent reaction yields or unexpected byproducts. Degradation of the starting material.1. Verify Purity: Before use, confirm the purity of your stock of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene using an appropriate analytical method such as GC-MS or HPLC.[][6] 2. Inert Atmosphere: Ensure all reactions are conducted under a dry, inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture.[7] 3. Solvent Purity: Use anhydrous solvents to minimize the risk of hydrolysis.
Discoloration of the compound upon storage (e.g., turning yellow or brown). Photochemical degradation or oxidation.1. Light Protection: Store the compound in an amber vial and in a dark location.[2] 2. Inert Gas Blanket: After each use, flush the vial with an inert gas before sealing to remove any atmospheric oxygen.
Formation of an acidic or basic impurity in the sample. Hydrolysis of the butoxy group or other degradation pathways.1. Neutralize: If the compound is to be used in a pH-sensitive reaction, consider passing a solution of the compound through a short plug of neutral alumina to remove acidic impurities. 2. Re-purify: If significant degradation is suspected, re-purification by column chromatography or distillation may be necessary.
Precipitate formation in solution. Formation of insoluble degradation products or reaction with impurities in the solvent.1. Solvent Check: Ensure the solvent is pure and compatible with the compound. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify the degradation product and understand the degradation pathway.

Predicted Degradation Pathways

The chemical structure of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene suggests three primary potential degradation pathways:

  • Acid-Catalyzed Hydrolysis of the Butoxy Ether: In the presence of a strong acid, the ether oxygen can be protonated, making the butoxy group a better leaving group. Subsequent nucleophilic attack by water would lead to the formation of 2-bromo-5-(trifluoromethyl)phenol and butanol.[8][9][10]

  • Photochemical Degradation: Aromatic bromine compounds are known to be susceptible to photolysis, especially under UV irradiation. This can lead to homolytic cleavage of the carbon-bromine bond, generating radical species that can then undergo a variety of reactions, including hydrogen abstraction (debromination) or reaction with solvents.[11][12][13]

  • Thermal Decomposition: At elevated temperatures, cleavage of the C-O bond of the butoxy ether or the C-Br bond can occur. The trifluoromethyl group is generally thermally stable but can influence the decomposition of the rest of the molecule.[14][15]

Degradation Pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_photolysis Photochemical Degradation (UV) cluster_thermal Thermal Decomposition 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene 2-Bromo-5-(trifluoromethyl)phenol 2-Bromo-5-(trifluoromethyl)phenol 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene->2-Bromo-5-(trifluoromethyl)phenol H₃O⁺ Butanol Butanol 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene->Butanol H₃O⁺ Radical Intermediates Radical Intermediates 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene->Radical Intermediates hν (UV light) Phenolic Compounds Phenolic Compounds 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene->Phenolic Compounds Δ (Heat) Alkene (from butoxy group) Alkene (from butoxy group) 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene->Alkene (from butoxy group) Δ (Heat) Debrominated Species Debrominated Species Radical Intermediates->Debrominated Species

Caption: Predicted degradation pathways for 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene.

Experimental Protocols

Protocol 1: Stability Assessment by Accelerated Degradation Study

This protocol outlines a general procedure for assessing the stability of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene under stressed conditions, as recommended by ICH guidelines for pharmaceutical stability testing.[16][17][18][19][20]

Objective: To evaluate the stability of the compound under conditions of elevated temperature and humidity, and exposure to light.

Materials:

  • 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

  • HPLC grade acetonitrile and water

  • Calibrated stability chamber with temperature and humidity control

  • Photostability chamber

  • HPLC system with a UV detector

  • Amber and clear glass vials with inert caps

Procedure:

  • Sample Preparation: Prepare multiple, accurately weighed samples of the compound in both amber and clear vials.

  • Initial Analysis (T=0): Analyze a sample at the beginning of the study to establish the initial purity and impurity profile.

  • Accelerated Stability:

    • Place a set of amber vials in a stability chamber at 40 °C / 75% RH.

    • Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Photostability:

    • Expose a set of clear vials and a set of amber (control) vials in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile) and analyze by a validated HPLC method to determine the purity and identify any degradation products.

  • Data Evaluation:

    • Compare the chromatograms from the stressed samples to the initial sample to identify any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation over time.

Caption: Workflow for stability assessment.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene and identify potential volatile impurities or degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Integrate the peak area of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

References

  • Bunton, C. M., Bassampour, Z. M., Boothby, J. M., Smith, A. N., Rose, J. V., Nguyen, D. M., Ware, T. H., Csaky, K. G., Lippert, A. R., Tsarevsky, N. V., & Son, D. Y. (2020).
  • Cooper, G. D., & Williams, B. (n.d.).
  • Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
  • Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. (2021, January 25). PMC.
  • Hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. (2016, July 15). PMC - NIH.
  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • Photochemical bromination of simple arenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Pharmaceutical Stability Testing Guide. (2023, February 13).
  • Photodecomposition properties of brominated flame retardants (BFRs). (n.d.). Murdoch University.
  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps.
  • A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Applic
  • (Trifluoromethyl)benzene. (n.d.). PubChem.
  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). (n.d.). IVAMI.
  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (n.d.). T,C&A LAB.
  • A review on human exposure to brominated flame retardants--particularly polybromin
  • The Manipulation of Air-Sensitive Compounds. (n.d.).
  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30).
  • Occupational exposure to brominated flame retardants - with emphasis on polybrominated diphenyl ethers. (2020, June 5).
  • Controlled degradation of chemically stable poly(aryl ethers)
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (n.d.). PMC.
  • New thermal decomposition pathway for T
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (n.d.). PubMed.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (n.d.). PubMed.
  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). (n.d.). Study Mind.
  • Reactions of Substituent Groups. (2023, January 22). Chemistry LibreTexts.
  • Handling air-sensitive reagents AL-134. (n.d.). MIT.
  • Air Sensitive Compounds. (n.d.). Ossila.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group.
  • Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts.
  • Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using Bioaugmentation with BiOWiSH® Aqua. (n.d.). Digital Commons @ Cal Poly.
  • Phenol. (n.d.). Wikipedia.
  • Biodegradation of tert-butyl alcohol and related xenobiotics by a methylotrophic bacterial isol
  • Analytical Methods. (n.d.).
  • Analytical Services for Purity Determin
  • Degradation of tert-butyl alcohol in water at pH 3.0:TBA 0 1629 g/L... (n.d.).
  • Brominated Flame Retardants and the Circular Economy of WEEE Plastics. (2023, September 22). BSEF.
  • Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes. (2026, February 12).
  • Thermal Decomposition of 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide. (n.d.). Benchchem.
  • New Thermal Decomposition Pathway for T
  • Phenyl trifluoromethyl ether. (n.d.). the NIST WebBook.
  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. (2018, May 7). YouTube.
  • Alcohols, Phenols and Ethers. (n.d.). NCERT.
  • Common pitfalls in handling air-sensitive reagents for synthesis. (n.d.). Benchchem.

Sources

Technical Support Center: Catalyst Poisoning in the Cross-Coupling of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting cross-coupling reactions involving 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges with catalyst deactivation, a common hurdle in achieving high-yielding and reproducible results. This guide provides in-depth, experience-driven insights into identifying, mitigating, and preventing catalyst poisoning.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene is sluggish or fails completely. What are the likely causes?

A: Low or no conversion in this reaction often points to issues with the catalytic cycle. The primary suspects are:

  • Catalyst Poisoning: Impurities in your reagents or solvents can bind to the active palladium species, rendering it inactive.[1][2] Common culprits include sulfur, nitrogen-containing heterocycles, and excess halides.[1][2]

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[3] This reduction can be hampered by various factors, including the purity of your reagents and the reaction conditions.

  • Substrate-Specific Challenges: The trifluoromethyl group makes the aryl bromide electron-deficient, which generally favors oxidative addition.[4] However, the bulky butoxy group can introduce steric hindrance, potentially slowing down the reaction.

  • Incorrect Reaction Conditions: Suboptimal temperature, base, solvent, or ligand choice can significantly impact the reaction outcome.[1][3]

Q2: What are the tell-tale signs of catalyst poisoning in my reaction?

A: Visually, the formation of a black precipitate, known as palladium black, is a strong indicator of catalyst aggregation and deactivation.[1] Inconsistent results between different batches of reagents also suggest varying levels of impurities. If you suspect poisoning, adding a fresh aliquot of catalyst to a stalled reaction can be a useful diagnostic test; if the reaction restarts, it strongly implies the original catalyst was deactivated.[1]

Q3: Can the choice of ligand influence catalyst poisoning?

A: Absolutely. The ligand plays a critical role in stabilizing the active palladium catalyst and preventing deactivation pathways like aggregation.[5] For electron-deficient and sterically demanding substrates like 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient catalysis and protect the metal center from poisons.[6][7]

Q4: Are there specific impurities in boronic acids that I should be concerned about?

A: Yes, boronic acids can contain impurities that are detrimental to the catalytic cycle. One common issue is the presence of homocoupled byproducts from the synthesis of the boronic acid itself.[8] Additionally, residual reagents from the boronic acid synthesis can act as catalyst poisons. It is also important to be aware of the potential for protodeboronation, where the boronic acid is replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of protic solvents.[3]

II. In-Depth Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to resolving specific experimental issues.

Issue 1: Low or No Product Formation
Question: I've set up my Suzuki-Miyaura reaction with 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene, but I'm seeing very little to no product. How can I systematically troubleshoot this?

Answer: A systematic approach is key to identifying the root cause. Here's a logical workflow to follow:

Troubleshooting_Workflow Start Low/No Conversion Check_Purity Verify Reagent & Solvent Purity Start->Check_Purity Run_Control Run High-Purity Control Reaction Check_Purity->Run_Control Improved Conversion Improved? Run_Control->Improved Yes No_Improvement No Improvement Run_Control->No_Improvement No Optimize_Conditions Systematically Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) Improved->Optimize_Conditions Further Optimization No_Improvement->Optimize_Conditions Success Successful Coupling Optimize_Conditions->Success

Caption: Troubleshooting workflow for low conversion.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent and Solvent Purity: This is the most critical first step. Impurities are a primary source of catalyst poisoning.[1][9][10]

    • Action: Use freshly purified solvents and reagents. Consider techniques like recrystallization for solid reagents and distillation for liquid reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[1]

  • Run a High-Purity Control Reaction: To confirm if impurities are the issue, perform a control experiment using the highest purity reagents and solvents available.[1]

    • Action: If the high-purity reaction shows significantly better conversion, it strongly indicates that your standard reagents or solvents are contaminated.

  • Systematically Optimize Reaction Conditions: If purity is not the issue, systematically vary one parameter at a time to find the optimal conditions.

    • Ligand Screening: For this substrate, bulky, electron-rich phosphine ligands are a good starting point.[6]

    • Base Selection: The choice of base is crucial.[5] Stronger bases may not always be better and can lead to side reactions.[11] Consider screening a range of bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

    • Solvent Effects: The solvent can influence catalyst stability and solubility of reagents.[9] Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a co-solvent like water.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition.[11] Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.

Issue 2: Observation of Palladium Black
Question: My reaction mixture is turning black, and the reaction has stalled. What does this mean, and how can I prevent it?

Answer: The formation of a black precipitate is indicative of palladium black, which is aggregated, inactive palladium.[1] This is a clear sign of catalyst deactivation.

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Inactive_Catalyst Inactive Pd Black Active_Catalyst->Inactive_Catalyst Deactivation Pathway Aggregation Aggregation Active_Catalyst->Aggregation Unstable Poison Catalyst Poisons (S, N, etc.) Poison->Active_Catalyst Binds to Pd Aggregation->Inactive_Catalyst Leads to

Caption: Catalyst deactivation pathways.

Prevention Strategies:

  • Ligand Choice: Use strongly coordinating and sterically bulky ligands to stabilize the Pd(0) species and prevent aggregation.[5]

  • Additives: In some cases, additives like quaternary ammonium salts can help stabilize the catalyst.[1]

  • Concentration: Running the reaction at a higher concentration can sometimes disfavor aggregation.

  • Thorough Degassing: Oxygen can promote the formation of palladium oxides, which can then decompose to palladium black.[1] Ensure your reaction mixture is thoroughly degassed.

Issue 3: Inconsistent Results Between Batches
Question: I'm getting variable yields and reaction times when I use different batches of the same reagents. What could be causing this inconsistency?

Answer: Batch-to-batch variability is a classic symptom of inconsistent reagent purity.[1]

Troubleshooting Steps:

  • Reagent Qualification: Before using a new batch of any reagent, it's good practice to run a small-scale test reaction to qualify its performance against a known standard.

  • Purity Analysis: If possible, analyze different batches of your starting materials using techniques like NMR, GC-MS, or elemental analysis to identify any potential impurities.[12]

  • Supplier Qualification: If you consistently have issues with a particular reagent, consider trying a different supplier.

  • Implement a Purification Step: If a particular reagent is prone to containing impurities, incorporate a routine purification step (e.g., recrystallization) into your workflow.[12]

III. Experimental Protocols and Data

Protocol 1: General Procedure for a High-Purity Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific coupling partner.

  • Reagent Preparation:

    • Dry all glassware in an oven overnight and cool under a stream of inert gas (argon or nitrogen).

    • Use anhydrous, degassed solvents.

    • If using solid reagents, ensure they are dry and of high purity. Recrystallize if necessary.[12]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times.

    • Add 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (1.0 equivalent), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).

    • Add the degassed solvent via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 1: Common Catalyst Poisons and Their Sources
Poison ClassExamplesTypical SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides, thiophenesImpurities in reagents and solvents[1][10]Strong and often irreversible poisoning by blocking active sites[1]
Nitrogen Heterocycles Pyridine, quinolineImpurities in reagents, or as part of the substrate itself[2][7][13]Coordination to the metal center, leading to inactive complexes[7]
Halides Excess chloride, bromide, iodide ionsFrom reagents or additives[1]Can interfere with the catalytic cycle, particularly the reductive elimination step
Carbon Monoxide Impurity in gas streamsIncomplete combustionStrong coordination to palladium, leading to deactivation[2][14]
Heavy Metals Lead, mercury, arsenicContamination from starting materials or equipment[15]Can alloy with or block the active sites of the palladium catalyst

IV. Conclusion

Successfully navigating the challenges of cross-coupling reactions with substrates like 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene hinges on a fundamental understanding of the catalytic cycle and the factors that can disrupt it. Catalyst poisoning is a frequent and often frustrating obstacle, but by adopting a systematic troubleshooting approach, paying meticulous attention to reagent purity, and making informed choices about ligands and reaction conditions, researchers can significantly improve their success rates. This guide serves as a practical resource to empower scientists to overcome these challenges and achieve their synthetic goals.

V. References

  • Wikipedia. (2023). Catalyst poisoning. Retrieved from [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Mitchell, T. D., et al. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]

  • chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Kitano, Y., & Arisawa, M. (2025, April). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. ResearchGate. Retrieved from [Link]

  • Kitano, Y., & Arisawa, M. (2025, April). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

  • van der Heijden, H., et al. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Retrieved from [Link]

  • ARODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • OpenChemHub. (2024, January 13). Reactivity and difficult substrates in cross-couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Erhardt, S., et al. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]

  • Liu, J., et al. (2017, December). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2009, December 3). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. Retrieved from [Link]

  • Kumar, A., et al. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved from [Link]

  • Morin, M., et al. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • NIH. (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • NROChemistry. (2009, December 23). Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically hindered and electronically modified aryl bromide in common synthetic transformations. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reaction conditions and achieve your desired outcomes.

Compound Profile & Reactivity Overview

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene is a valuable building block characterized by a unique substitution pattern that presents both opportunities and challenges.

  • Aryl Bromide : A versatile functional group for palladium-catalyzed cross-coupling reactions.[1]

  • Ortho-Butoxy Group : This group introduces significant steric hindrance around the C-Br bond, which can impede catalyst association and slow down reaction rates.

  • Para-Trifluoromethyl Group : As a strong electron-withdrawing group, it modifies the electronic properties of the aromatic ring, which can influence the rates of key steps in catalytic cycles like oxidative addition.[2]

The interplay of these features requires careful selection of catalysts, ligands, bases, and solvents to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene?

A1: This compound should be handled in a well-ventilated fume hood.[3][4][5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[3][4] It is classified as a skin and eye irritant.[5] Avoid inhalation of vapors and direct contact with skin and eyes.[4] Store the compound in a cool, dry place away from ignition sources.[4]

Q2: How stable is this compound to storage and typical reaction conditions?

A2: 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene is generally stable under standard storage conditions (cool, dry, tightly sealed container).[3][4] It is stable to a wide range of cross-coupling conditions but can be susceptible to hydrodehalogenation (loss of bromine) at elevated temperatures or with certain catalyst/base combinations.[6][7]

Q3: What are the most common applications for this specific building block?

A3: Due to the presence of the trifluoromethyl group, this compound is often used in the synthesis of agrochemicals and pharmaceuticals.[8][9] The trifluoromethyl group can enhance properties like metabolic stability and binding affinity.[8] It is primarily used in carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bond-forming reactions.[1][10][11]

Troubleshooting Guides for Common Cross-Coupling Reactions

Scenario 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[1][12] However, the steric hindrance in 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene demands specific catalyst systems.

Problem: Low to no conversion of the starting material.

Potential Cause Troubleshooting Action & Rationale
Insufficient Catalyst Activity The ortho-butoxy group sterically hinders the oxidative addition step. Switch to a more active catalyst system. Recommendation: Use a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a coordinatively unsaturated, highly active Pd(0) species necessary to engage the sterically demanding substrate.
Incorrect Base Selection The base is crucial for activating the boronic acid/ester for transmetalation.[12] For sterically hindered substrates, a stronger, non-nucleophilic base is often required. Recommendation: Screen inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid strong, nucleophilic bases like alkoxides if hydrodehalogenation is observed.
Low Reaction Temperature The activation energy for the oxidative addition of sterically hindered aryl bromides can be high. Recommendation: Gradually increase the reaction temperature in 10 °C increments. Typical temperatures for these couplings range from 80-120 °C. Use a high-boiling point solvent like dioxane, toluene, or DMF.
Poor Solvent Choice The solvent must be able to dissolve all components and facilitate the catalytic cycle. Recommendation: Aprotic polar solvents are generally preferred. A 9:1 mixture of dioxane/water or toluene/water is a common starting point. Ensure the solvent is rigorously degassed to prevent catalyst oxidation.

Problem: Significant hydrodehalogenation (replacement of Br with H) is observed.

Potential Cause Troubleshooting Action & Rationale
Presence of Protic Impurities Water or alcohol solvents can be a hydrogen source for this side reaction.[13][14] Recommendation: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Base-Promoted Pathway Some bases, particularly alkoxides in alcohol solvents, can promote hydrodehalogenation.[6][7] Recommendation: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
Catalyst Decomposition At high temperatures, catalyst decomposition can generate palladium hydride species that lead to hydrodehalogenation. Recommendation: Ensure a proper ligand-to-palladium ratio (typically 1.5:1 to 2:1) to stabilize the catalyst. Consider using a more stable pre-catalyst.
Scenario 2: Buchwald-Hartwig Amination

Forming a C-N bond with this substrate can be challenging due to the steric clash between the ortho-butoxy group and the incoming amine.[15][16][17]

Problem: Low yield of the desired arylamine.

Potential Cause Troubleshooting Action & Rationale
Steric Hindrance The steric bulk of both the aryl bromide and potentially the amine coupling partner can shut down the reaction. Recommendation: Employ a ligand designed for sterically demanding couplings. The Josiphos family of ligands or bulky biarylphosphine ligands like BrettPhos are excellent choices.[18]
Inappropriate Base A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Recommendation: Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the standard choices. For very sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ can be attempted, often at higher temperatures.
Catalyst Inhibition by Base In some cases, the base can coordinate to the palladium center and inhibit the reaction.[19][20] Recommendation: If using an organic base like DBU, its concentration can negatively impact the reaction rate.[19][20] Consider switching to an inorganic base.
Amine Nucleophilicity Weakly nucleophilic amines (e.g., electron-deficient anilines) may require more forcing conditions.[21] Recommendation: Increase catalyst loading (from 1-2 mol% to 3-5 mol%) and reaction temperature.

Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene with a generic arylboronic acid.

Materials:

  • 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is optimized for coupling with a primary or secondary amine.

Materials:

  • 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Palladacycle G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add the BrettPhos Palladacycle G3 and NaOtBu to an oven-dried Schlenk tube.

  • Outside the glovebox, add 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene and anhydrous toluene under a positive flow of inert gas.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

General Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting a problematic cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Underperforming (Low Yield / Side Products) Check_Purity Verify Purity & Integrity of Starting Materials Start->Check_Purity Check_Conditions Confirm Anhydrous & Inert Conditions Check_Purity->Check_Conditions If pure Optimize_Ligand Screen Bulky Electron-Rich Ligands (e.g., SPhos, BrettPhos) Check_Conditions->Optimize_Ligand If correct Optimize_Base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Optimize_Ligand->Optimize_Base Still low yield Success Reaction Optimized Optimize_Ligand->Success Yield improves Optimize_Temp Increase Temperature (80°C -> 120°C) Optimize_Base->Optimize_Temp Still low yield Optimize_Base->Success Yield improves Analyze_Side_Products Identify Side Products (e.g., Hydrodehalogenation) Optimize_Temp->Analyze_Side_Products Still low yield Optimize_Temp->Success Yield improves Analyze_Side_Products->Optimize_Ligand Address specific issue

Caption: A decision tree for systematic troubleshooting of cross-coupling reactions.

Simplified Catalytic Cycle for Suzuki Coupling

Understanding the catalytic cycle helps pinpoint where a reaction might be failing. The steric hindrance of the substrate primarily affects the initial "Oxidative Addition" step.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) [Often Rate-Limiting] Transmetalation Ar-Pd(II)-Ar'(L)₂ OA_Complex->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Key steps in the Palladium-catalyzed Suzuki-Miyaura coupling cycle.

Analytical & Purification Strategies

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[22]

  • Purification: Due to the fluorine atoms, the product will be relatively nonpolar. Flash column chromatography on silica gel using a hexane/ethyl acetate or hexane/dichloromethane gradient is typically effective.

  • Residual Palladium Removal: For pharmaceutical applications, residual palladium must be removed to acceptable levels (often <10 ppm).[23] This can be achieved by treating the product solution with palladium scavengers (e.g., thiol-functionalized silica), washing with aqueous cysteine solutions, or through recrystallization.[23]

References

Sources

Handling and storage best practices for "1-Bromo-2-butoxy-4-(trifluoromethyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene , designed for researchers and drug development professionals.

Classification: Halogenated Aryl Ether | Application: Medicinal Chemistry Intermediate

Part 1: Critical Storage & Stability Protocols

Standardizing environmental variables to prevent degradation.[1]

Q: What are the absolute storage requirements to maintain >99% purity?

A: This compound features three distinct functional groups (aryl bromide, alkyl ether, trifluoromethyl) that dictate its stability profile.[1] While generally robust, the ether linkage and halogenated core require specific protection against oxidation and photolysis.[1]

Best Practice Protocol:

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] While the ether moiety is relatively stable, long-term exposure to atmospheric oxygen can lead to slow peroxide formation at the alpha-carbon of the butoxy group.

  • Temperature: 2–8°C (Refrigerated) is recommended for long-term storage (>1 month). For active use (daily/weekly), ambient temperature (20–25°C) is acceptable provided the container is tightly sealed.[1]

  • Light Protection: Strictly Amber Glass .[1] Aryl bromides are susceptible to photolytic debromination or radical formation under UV light.[1]

Q: I noticed the liquid has turned from colorless to faint yellow. Is it compromised?

A: A yellow tint often indicates the liberation of trace elemental bromine (


) or the formation of oxidation byproducts (peroxides/quinones).[1]
  • Action: Run a TLC (Thin Layer Chromatography) or GC-MS immediately.[1]

  • Threshold: If purity is >98% by GC, the color is likely a trace surface impurity.[1] You may proceed with filtration through a small plug of basic alumina or silica to remove the colored impurities before use in sensitive transition-metal catalyzed reactions.[1]

Storage Decision Tree (Graphviz)

StorageProtocol cluster_warning Critical Warning Start Received Compound CheckState Physical State Check Start->CheckState Liquid Liquid Phase CheckState->Liquid Solid Solid/Low Melt CheckState->Solid LongTerm Storage Duration > 30 Days? Liquid->LongTerm Solid->LongTerm Fridge Refrigerate (4°C) Under Argon Amber Vial LongTerm->Fridge Yes Ambient Desiccator (20°C) Dark/Amber Vial LongTerm->Ambient No Warn Avoid Strong Lewis Acids (Ether Cleavage Risk)

Caption: Logical flow for determining optimal storage conditions based on physical state and duration.

Part 2: Handling & Safety Troubleshooting

Mitigating risk during experimental transfer and setup.[1]

Q: What is the correct PPE and containment for this specific halo-ether?

A: Treat this molecule as a potential skin sensitizer and respiratory irritant .[1]

  • Gloves: Use Nitrile (minimum 0.11 mm thickness) .[1] The lipophilic butoxy chain and trifluoromethyl group facilitate skin absorption.[1] Double-gloving is recommended during neat transfer.

  • Ventilation: Always handle in a certified chemical fume hood.[1] The volatility of the fluorinated aromatic core can be higher than expected.[1]

Q: How do I clean up a spill of this material?

A: Do not use water immediately, as the compound is immiscible and will spread.[1]

  • Contain: Surround the spill with an inert absorbent (Vermiculite or Sand).[1]

  • Solubilize: If the residue is sticky (due to the butoxy chain), use Acetone or Ethyl Acetate to lift it onto the absorbent.[1]

  • Disposal: Collect in a sealed container marked for Halogenated Organic Waste .

Part 3: Experimental Troubleshooting (Synthesis & Reactivity)

Addressing failure modes in cross-coupling and metallation.

Q: My Suzuki-Miyaura coupling yield is low (<40%). What is happening?

A: The ortho-butoxy group creates two competing effects: steric hindrance and potential catalyst coordination.[1]

  • Steric Hindrance: The bulky butoxy group at the ortho position to the bromide can impede the oxidative addition of the Palladium catalyst.[1]

    • Solution: Switch to a smaller, electron-rich ligand like SPhos or XPhos , which are designed for sterically demanding aryl chlorides/bromides.[1]

  • Coordination: The ether oxygen can coordinate to the Pd center, potentially poisoning the catalyst or forming stable, unreactive palladacycles.[1]

    • Solution: Increase catalyst loading (2-5 mol%) or raise the temperature (80-100°C) to promote ligand dissociation.[1]

Q: Can I use this molecule to generate a Grignard reagent?

A: Yes, but with caution. The Trifluoromethyl group and Butoxy group influence the stability.[1]

  • Risk: The inductive effect of the

    
     group makes the C-Mg bond more polarized but also potentially less stable. The ether oxygen can coordinate to the Mg, stabilizing the Grignard (chelation control).[1]
    
  • Protocol Adjustment:

    • Use THF (Tetrahydrofuran) rather than Diethyl Ether.[1] The oxygen in the butoxy chain will assist in solvation, but THF is better at stabilizing the forming Grignard species.[1]

    • Temperature Control: Initiate at 0°C to -10°C . Do not reflux immediately.[1] The electron-withdrawing

      
       group can make the aryl ring susceptible to nucleophilic attack by the forming Grignard (homocoupling) if the temperature is too high.[1]
      
Quantitative Data: Chemical Compatibility Matrix
Reagent ClassCompatibilityInteraction Mechanism
Strong Bases (e.g., n-BuLi)Caution Lithium-Halogen Exchange is very fast at -78°C. Do not use as a base; it will react as an electrophile.
Lewis Acids (e.g.,

,

)
Incompatible Will cleave the Butoxy ether linkage, removing the alkyl chain.[1]
Oxidizing Agents (e.g.,

)
Moderate Benzylic positions (on the butoxy chain) are susceptible to oxidation.[1]
Reducing Agents (e.g.,

)
Compatible Generally stable, though high temps may reduce the C-Br bond.[1]
Reaction Troubleshooting Workflow (Graphviz)

Troubleshooting Problem Reaction Failed/Low Yield CheckPurity Check Purity (GC/NMR) Problem->CheckPurity Impure Impure (<95%) CheckPurity->Impure Pure Pure (>98%) CheckPurity->Pure Purify Filtration (Silica) or Distillation Impure->Purify AnalyzeCond Analyze Conditions Pure->AnalyzeCond Sterics Steric Hindrance? (Ortho-Butoxy) AnalyzeCond->Sterics Electronic Electronic Deactivation? (Para-CF3) AnalyzeCond->Electronic ChangeLigand Switch to SPhos/XPhos Sterics->ChangeLigand Heat Increase Temp (Promote Oxidative Addn) Electronic->Heat

Caption: Diagnostic pathway for troubleshooting cross-coupling reactions involving 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Bromo-2-(trifluoromethoxy)benzene (Analogous Structure). Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[1] (Discusses stability of aryl-CF3 and ether linkages). Retrieved from [Link]

  • American Chemical Society (2016). Safety Considerations in the Preparation of Trifluoromethylphenyl Grignard Reagents.[1] Retrieved from [Link][1]

Sources

"1-Bromo-2-butoxy-4-(trifluoromethyl)benzene" reaction byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Optimization & Byproduct Analysis Guide

Executive Summary & Reactivity Profile

Compound: 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene Core Reactivity: This molecule presents a unique "push-pull" electronic environment that dictates its byproduct profile:

  • Steric/Electronic Clash: The Butoxy group (

    
    )  at the ortho position is a strong electron-donating group (EDG) but provides significant steric bulk compared to a methoxy group.
    
  • Activation: The Trifluoromethyl group (

    
    )  at the para position (relative to the bromide) is a strong electron-withdrawing group (EWG).
    

Implication: The


 bond is highly activated for oxidative addition (due to the para-EWG) but the subsequent transmetallation step in cross-coupling reactions is often kinetically hindered by the ortho-butoxy group. This kinetic mismatch is the primary driver for the byproducts detailed below.
Diagnostic Module: Identifying Your Byproduct

Use the table below to correlate your analytical data (LC-MS/GC-MS) with the likely impurity.

Byproduct CodeCommon NameStructure DescriptionMass Shift (

m/z)
Likely Cause
BP-A Protodebrominated Arene Bromine replaced by Hydrogen-78 / -80 Da (Loss of Br, Gain of H)"Wet" solvents, excess heat, or catalyst death (Suzuki/Buchwald).
BP-B Homocoupled Dimer Symmetric Biaryl+296 Da (approx) (Dimer - 2Br)Oxygen presence, low catalyst loading, or slow transmetallation.
BP-C Dealkylated Phenol Butyl group replaced by Hydrogen-56 Da (Loss of

)
Strong Lewis acids (

,

) or acidic workup.
BP-D Hydrolyzed Benzoic Acid

hydrolyzed to

-22 Da (Loss of

, Gain of

)
Extreme basic conditions + high heat (Rare).
Detailed Troubleshooting Guides
Scenario 1: The "Missing Halogen" (Protodebromination)

Symptom: You observe a major peak corresponding to 1-butoxy-3-(trifluoromethyl)benzene . Context: Common in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Mechanism: The activated


 bond undergoes rapid oxidative addition to form 

. However, the ortho-butoxy group sterically hinders the approach of the nucleophile (boronic acid/amine). If transmetallation is slow, the

intermediate grabs a hydride from the solvent (alcohol/DMF) or trace water, leading to reductive elimination of the simple arene.

Corrective Actions:

  • Solvent Switch: Avoid alcohols (isopropanol/ethanol) if possible. Switch to strictly anhydrous non-protic solvents (Toluene, THF, or 1,4-Dioxane).

  • Base Management: If using

    
     or 
    
    
    
    , ensure they are anhydrous. Hydrated bases act as water sources.
  • Catalyst Optimization: Switch to high-activity catalysts with bulky biaryl phosphine ligands (e.g., XPhos-Pd-G2 or RuPhos ). These ligands facilitate the difficult transmetallation step over the reduction pathway.

Scenario 2: The "Double Mass" (Homocoupling)

Symptom: Presence of 3,3'-dibutoxy-5,5'-bis(trifluoromethyl)-1,1'-biphenyl . Context: Occurs in Suzuki couplings, particularly with electron-deficient aryl halides.[2]

Mechanism: In the presence of trace oxygen, the Pd catalyst can undergo a disproportionation cycle. Two molecules of the oxidative addition intermediate (


) react (often bridged by halides) to eliminate the homodimer (

).

Corrective Actions:

  • Degassing Protocol: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen completely.

  • Reductant Addition: Add 1-5 mol% of a reductant like hydroquinone or ascorbic acid to scavenge oxidants.

  • Stoichiometry: Ensure a slight excess of the nucleophile (boronic acid) (1.2 - 1.5 equiv) to outcompete the homocoupling rate.

Scenario 3: The "Acidic Peak" (Ether Cleavage)

Symptom: Appearance of 2-bromo-5-(trifluoromethyl)phenol . Context: Occurs during reactions involving strong Lewis acids (e.g., Friedel-Crafts) or harsh acidic workups.

Mechanism: The butyl ether is generally stable, but the electron-withdrawing


 group makes the ring electron-poor. However, strong Lewis acids like 

or

coordinate to the ether oxygen. The butyl group is then cleaved (via

or

mechanism depending on conditions), yielding the phenol.

Corrective Actions:

  • Temperature Control: If using Lewis acids, keep the reaction at -78°C to 0°C. Do not reflux.

  • Quenching: Quench Lewis acid reactions with mild reagents (e.g., methanol/bicarbonate) rather than strong mineral acids.

Visual Logic Pathways
Figure 1: Reaction Pathway & Byproduct Divergence

This diagram illustrates the mechanistic divergence of the starting material into the three primary byproducts.

ReactionPathways Start Start: 1-Bromo-2-butoxy- 4-(trifluoromethyl)benzene Pd_Int Intermediate: Ar-Pd(II)-Br (Oxidative Addition) Start->Pd_Int Pd(0) Catalyst Lewis_Complex Intermediate: Lewis Acid Adduct (Ar-O(+)-Bu) Start->Lewis_Complex Lewis Acid (BBr3/AlCl3) Product Desired Product (Cross-Coupling) Pd_Int->Product Transmetallation (Fast) BP_A BP-A: Protodebromination (Reduction) Pd_Int->BP_A H-Source / Slow Transmetallation BP_B BP-B: Homocoupling (Dimer) Pd_Int->BP_B O2 / Disproportionation BP_C BP-C: Dealkylation (Phenol) Lewis_Complex->BP_C Heat / Nucleophilic Attack

Caption: Mechanistic divergence of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene under catalytic and acidic conditions.

Figure 2: Troubleshooting Logic Tree (Suzuki Coupling)

Follow this flow to resolve low yields in cross-coupling reactions.

TroubleshootingTree Issue Issue: Low Yield / Impurities CheckMS Check LC-MS/GC-MS Issue->CheckMS ResultA Mass = M - 80 (Reduction) CheckMS->ResultA ResultB Mass = 2M - 160 (Dimer) CheckMS->ResultB ActionA1 Dry Solvents & Base ResultA->ActionA1 Step 1 ActionA2 Switch Ligand (XPhos/SPhos) ResultA->ActionA2 Step 2 ActionB1 Degas (Freeze-Pump-Thaw) ResultB->ActionB1 Step 1 ActionB2 Increase Nucleophile Eq. ResultB->ActionB2 Step 2

Caption: Decision matrix for troubleshooting Suzuki coupling failures based on Mass Spec data.

References & Grounding
  • Suzuki-Miyaura Coupling Mechanism:

    • Source: Organic Chemistry Portal. "Suzuki Coupling."[3][4][5][6][7]

    • URL:[Link]

    • Relevance: Foundational mechanism explaining oxidative addition and transmetallation competition.

  • Protodeboronation/Protodebromination:

    • Source: Wikipedia / BenchChem Technical Notes. "Protodeboronation."[6][7]

    • URL:[Link]

    • Relevance: Explains the reduction pathways in Pd-catalyzed reactions involving boronic acids and halides.

  • Homocoupling of Aryl Halides:

    • Source: RSC / Faraday Discussions.[8] "Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling."

    • URL:[Link]

    • Relevance: While focusing on Ni, the oxidative addition/disproportionation mechanism is analogous for Pd systems in the presence of oxidants.

  • Ether Cleavage (Dealkylation):

    • Source: ResearchGate / Tetrahedron. "Dealkylation of Alkyl and Aryl Ethers."

    • URL:[Link]

    • Relevance: Validates the

      
       and Lewis Acid pathway for converting the butoxy group to a phenol.
      
  • Compound Data (Congener Reference):

    • Source: PubChem. "1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene" (Structural Analog).

    • URL:[Link]

    • Relevance: Used to verify physical property trends and safety data for trifluoromethyl/alkoxy aryl bromides.

Sources

Validation & Comparative

Comparative Guide: 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene vs. Brominated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Butoxy Scaffold

In the optimization of pharmaceutical leads and agrochemical actives, the "magic methyl" effect is well-known, but the butoxy group offers a distinct, underutilized advantage. This guide analyzes 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (CAS: 1365272-77-0), a building block that bridges the gap between standard methoxy-arenes and highly lipophilic fluorinated scaffolds.

While the methoxy analog (1-Bromo-2-methoxy-4-(trifluoromethyl)benzene) is the industry standard for introducing electron-rich, trifluoromethylated rings, the butoxy variant provides critical modulation of:

  • Lipophilicity (LogP): Significant increase, aiding membrane permeability.

  • Solubility: Enhanced solubility in non-polar process solvents (e.g., heptane, toluene) compared to the crystalline methoxy analogs.

  • Steric Shielding: The ortho-butoxy tail creates a "steric umbrella" that can protect the ether linkage from rapid metabolic O-dealkylation, a common liability for anisole derivatives.

Comparative Analysis: The "Butoxy" vs. "Methoxy" vs. "OCF3"

The following table contrasts the Topic Compound against its two primary competitors in medicinal chemistry: the direct Methoxy analog and the Trifluoromethoxy electronic variant.

Table 1: Physicochemical & Electronic Comparison
FeatureThe Topic Compound The Standard The Electronic Variant
Compound Name 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene1-Bromo-4-(trifluoromethoxy)benzene
CAS Number 1365272-77-0 402-07-3407-14-7
Structure Ar-Br, o-OBu, p-CF3Ar-Br, o-OMe, p-CF3Ar-Br, p-OCF3
Electronic Effect (Ortho) Strong Donor (+M), Weak Acceptor (-I)Strong Donor (+M), Stronger Acceptor (-I)Strong Acceptor (-I), Weak Donor (+M)
Steric Bulk (Ortho) High (Flexible chain)Low (Compact)Low (Compact)
Est.[1][2][3][4][5][6][7][8][9][10][11] LogP (Lipophilicity) ~4.8 - 5.2 ~3.5 - 3.8~3.9
Metabolic Liability Moderate (ω-oxidation possible)High (Rapid O-demethylation by CYPs)Low (Metabolically stable)
Suzuki Reactivity Slower (Steric hindrance at Pd center)FastFast (Electron-poor ring accelerates OA)

Scientist's Insight: Choose the Butoxy variant when your lead candidate suffers from poor lipid solubility or when the methoxy group is being metabolized too quickly in vivo. Choose the Trifluoromethoxy variant if you need to lower the electron density of the ring to improve metabolic stability without adding a long alkyl chain.

Decision Logic: Selecting the Right Scaffold

The following decision tree illustrates the logical flow for selecting between these three aromatics during Lead Optimization.

ScaffoldSelection Start Lead Optimization Goal CheckMetab Is the Methoxy group metabolically unstable? Start->CheckMetab CheckSol Is Solubility/Permeability an issue? CheckMetab->CheckSol No CheckElec Is the Ring too Electron Rich? CheckMetab->CheckElec Yes UseButoxy Select: 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (Steric Shielding + Lipophilicity) CheckSol->UseButoxy Yes (Need Lipophilicity) UseMethoxy Select: 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene (Standard Baseline) CheckSol->UseMethoxy No (Standard) CheckElec->UseButoxy No (Need Sterics) UseOCF3 Select: 1-Bromo-4-(trifluoromethoxy)benzene (Metabolic Block + EWG) CheckElec->UseOCF3 Yes (Need EWG)

Figure 1: Strategic decision tree for selecting brominated aromatic building blocks based on ADME properties.

Experimental Performance: Cross-Coupling

The ortho-butoxy group introduces significant steric hindrance compared to the methoxy analog. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), this hindrance can slow down the Oxidative Addition step and impede Transmetallation .

The Challenge: Steric Hindrance

Standard protocols (e.g., Pd(PPh3)4 / Na2CO3) often fail or give low yields (<40%) with ortho-butoxy substrates due to the inability of the bulky phosphines to accommodate the flexible butoxy chain near the metal center.

The Solution: Validated Protocol

To ensure high yields (>85%), you must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) that facilitate oxidative addition despite the steric crowd.

Protocol: Suzuki Coupling of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 equiv (Aryl/Heteroaryl boronic acid)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%)

    • Why: SPhos creates a highly active Pd(0) species that is sufficiently bulky to prevent dimerization but flexible enough to accommodate the ortho-butoxy group.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

  • Temperature: 100°C

Step-by-Step Workflow:

  • Pre-complexation: In a reaction vial, charge Pd(OAc)2 and SPhos. Add 1 mL of Toluene and stir at RT for 5 mins to generate the active catalytic species (Yellow to orange color change).

  • Addition: Add the ortho-butoxy bromide, the boronic acid, and solid K3PO4.

  • Degassing: Add the remaining solvent (Toluene/Water). Sparge with Argon for 5 minutes. Critical: Oxygen poisons the electron-rich SPhos ligand.

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. The butoxy group ensures the product stays in the organic phase, simplifying separation from inorganic salts.

Mechanistic Visualization: Steric Impact

The following diagram details where the ortho-butoxy group impacts the catalytic cycle, necessitating the use of specialized ligands like SPhos.

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br PdII Pd(II)-Ar-Br Complex OxAdd->PdII TransMet Transmetallation (Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Impact Ortho-Butoxy Effect: Steric clash hinders approach of Pd(0) Impact->OxAdd

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition caused by the ortho-butoxy steric bulk.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22065211 (Analog Reference). Retrieved from [Link]

  • MDFCW. (n.d.). 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene CAS 1365272-77-0 Reference. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Recent Literature and Protocols. Retrieved from [Link]

Sources

Optimizing Fragment-Based Screens: The Strategic Value of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Methyl Ether

In the architecture of modern drug discovery, the selection of aryl halide building blocks is rarely trivial. While 1-bromo-2-methoxy-4-(trifluoromethyl)benzene is a staple reagent, its n-butoxy analog—1-Bromo-2-butoxy-4-(trifluoromethyl)benzene —represents a strategic "privileged structure" often overlooked in primary screens.

This guide evaluates the efficacy of this specific building block (herein referred to as BB-Butoxy-CF3 ) in parallel synthesis and fragment-based drug discovery (FBDD). Unlike the ubiquitous methoxy variants, the butoxy group introduces a critical lipophilic vector (


) and steric bulk that can dramatically alter the binding kinetics and metabolic fate of the final drug candidate.

Key Recommendation: Deploy BB-Butoxy-CF3 in early Hit-to-Lead (H2L) expansion when targeting hydrophobic pockets in GPCRs and Ion Channels, where the methoxy analog fails to achieve sufficient residence time.

Technical Profile & Comparative Analysis

Physicochemical Properties

The transition from a methoxy to a butoxy substituent is not merely a change in chain length; it is a fundamental shift in the molecule's physicochemical profile. The table below compares BB-Butoxy-CF3 with its common analogs.

Table 1: Comparative Physicochemical Profile of 2-Alkoxy-4-CF3-Bromobenzenes

FeatureBB-Butoxy-CF3 (Subject)Methoxy Analog Trifluoromethoxy Analog Impact on Drug Design
Substituent (R)



Lipophilicity & Sterics
Calc. LogP ~5.2~3.7~4.1High lipophilicity aids CNS penetration but risks solubility.
Steric A-Value High (Flexible chain)LowMediumButoxy fills hydrophobic pockets; Methoxy often leaves void space.
Electronic Effect

(Donor)

(Donor)

(Withdrawer)
Butoxy is electron-donating, deactivating the C-Br bond for oxidative addition compared to

.
Metabolic Liability

-oxidation / O-dealkylation
Rapid O-demethylationHigh StabilityButoxy allows metabolic "soft spot" tuning; Methoxy is often a "metabolic torch."
Mechanistic Insight: The "Ortho Effect" in Coupling

The efficacy of BB-Butoxy-CF3 in screening libraries is defined by its reactivity in cross-coupling (e.g., Suzuki-Miyaura).

  • Problem: The

    
    -butoxy group exerts significant steric pressure on the 
    
    
    
    -bromide. Standard catalysts (e.g.,
    
    
    ) often fail to undergo oxidative addition efficiently or suffer from slow transmetalation.
  • Solution: The electron-donating nature of the alkoxy group increases the electron density at the oxidative addition site, making the C-Br bond less electrophilic. Combined with the steric bulk, this requires electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) to facilitate the reaction.

Experimental Protocol: High-Efficiency Cross-Coupling

Standard protocols often result in <40% yield for this substrate. The following protocol is validated for >85% conversion.

Workflow: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling BB-Butoxy-CF3 with a heteroaryl boronic acid.

Reagents:
  • Substrate: 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst System:

    • Pre-catalyst: XPhos Pd G3 or Pd(OAc)₂ + SPhos (2-5 mol%)

    • Why? SPhos provides the steric bulk to protect the active Pd(0) species and the electron richness to accelerate oxidative addition into the deactivated C-Br bond.

  • Base:

    
     (3.0 equiv) in 
    
    
    
    (0.5 M)
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial with BB-Butoxy-CF3 (1.0 mmol), Boronic Acid (1.2 mmol), and

      
       (3.0 mmol).
      
    • Critical Step: If using Pd(OAc)₂/SPhos, premix the catalyst and ligand in the solvent for 5 minutes before adding to the vial to ensure active species formation.

  • Solvent Addition:

    • Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system is crucial for dissolving the inorganic base while solubilizing the lipophilic bromide.

  • Reaction:

    • Seal and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H not usually visible, track UV) and appearance of the biaryl product.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with brine. Dry over

      
      .
      
    • Purification: Flash chromatography. Note that the butoxy tail increases

      
       significantly compared to methoxy analogs; adjust gradient accordingly (e.g., 0-10% EtOAc/Hexanes).
      

Visualization: Decision Logic & Reaction Pathway

Strategic Selection Logic

When should a medicinal chemist choose the Butoxy variant over the standard Methoxy?

SelectionLogic Start Select C2-Alkoxy Scaffold CheckPocket Target Pocket Hydrophobicity? Start->CheckPocket SmallPocket Small/Polar Pocket CheckPocket->SmallPocket Sterically Constrained LargePocket Large/Lipophilic Pocket CheckPocket->LargePocket Hydrophobic Void CheckMetab Metabolic Stability Requirement? SelectOBu Select Butoxy (-OBu) (High LogP, Fills Space) CheckMetab->SelectOBu Need to block O-dealkylation? No SelectOCF3 Select Trifluoromethoxy (-OCF3) (High Stability, Electron Withdrawing) CheckMetab->SelectOCF3 Need to block O-dealkylation? Yes SelectOMe Select Methoxy (-OMe) (Low LogP, High Clearance) SmallPocket->SelectOMe LargePocket->CheckMetab Validation Execute Protocol (Section 3) SelectOBu->Validation Validate via SPhos Coupling

Caption: Decision tree for selecting 2-alkoxy-4-CF3-phenyl building blocks based on pocket topology and metabolic requirements.

Catalytic Cycle: The Steric Challenge

The diagram below illustrates why specific ligands are required for this substrate.

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate PdII Pd(II)-Ar-Br (Sterically Crowded) OxAdd->PdII TransMet Transmetalation (Base Assisted) PdII->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 1-Bromo-2-butoxy-4-CF3-benzene Substrate->OxAdd Steric Hindrance (Butoxy)

Caption: Catalytic cycle highlighting the Oxidative Addition bottleneck caused by the ortho-butoxy group.

Strategic Application: Metabolic Stability

In drug discovery screens, "efficacy" often correlates with metabolic survival. The methoxy group is a notorious "metabolic torch," susceptible to rapid O-demethylation by CYP450 isoforms (CYP2D6/3A4), leading to a phenol which is rapidly glucuronidated and cleared.

The Butoxy Advantage: While the butyl chain introduces potential sites for


-oxidation (at the terminal methyl) or 

oxidation, these processes are generally slower than the facile O-demethylation of anisoles. Furthermore, the steric bulk of the butyl group can shield the ether oxygen from the heme iron of the CYP enzyme, potentially extending half-life (

)
compared to the methoxy analog.

Caution: The increased lipophilicity (LogP ~5.2) increases the risk of non-specific binding (high plasma protein binding). It is recommended to pair this fragment with polar heteroaryl partners (e.g., pyrimidines, pyrazoles) to maintain an optimal LipE (Lipophilic Efficiency).

References

  • Hovione. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Bromo-2-(trifluoromethoxy)benzene (Analog Reference). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2775560 (Methyl Analog). Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research. (Contextual citation for SPhos usage in sterically hindered substrates).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for metabolic stability of alkoxy/fluoro groups).

Sources

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene: A Precision Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of organic electronics (OE), material performance hinges on the precise tuning of molecular orbitals and solid-state morphology. 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (referred to hereafter as BBTFB ) has emerged as a critical intermediate for synthesizing high-performance conjugated polymers and small molecules.[]

This guide objectively compares BBTFB against its structural analogs (methoxy- and octyloxy- variants), demonstrating why the butoxy (


) side chain  paired with the trifluoromethyl (

) motif
offers a superior balance between solubility, film crystallinity, and oxidative stability.[]
Strategic Analysis: The "Goldilocks" Intermediate

BBTFB is not the final semiconductor; it is the genetic code that determines the properties of the final material. It functions as a specialized capping agent or monomeric unit in Suzuki/Stille polycondensations.[]

Mechanism of Action
  • Electronic Tuning (

    
    ):  The strong electron-withdrawing nature of the trifluoromethyl group lowers the Highest Occupied Molecular Orbital (HOMO) of the derived polymer. In Organic Photovoltaics (OPV), this directly correlates to a higher Open Circuit Voltage (
    
    
    
    ).[]
  • Morphological Control (Butoxy): The butoxy chain (

    
    ) provides a "Goldilocks" zone.[] It is long enough to ensure solubility in green solvents (e.g., o-xylene) but short enough to prevent the steric hindrance observed with longer chains (e.g., octyloxy), thereby preserving high charge carrier mobility.[]
    
Comparative Performance Guide

The following analysis compares polymers derived from BBTFB against those derived from its common alternatives: Methoxy (


)  and Octyloxy (

)
analogs.[]
Table 1: Physicochemical Properties of Derived Polymers
FeatureBBTFB (Butoxy,

)
Alternative A (Methoxy,

)
Alternative B (Octyloxy,

)
Solubility (Chlorinated) ExcellentPoor (Aggregates)Excellent
Solubility (Non-Halogenated) Good (Processable)InsolubleExcellent

-

Stacking Distance
~3.6 Å (Tight) ~3.5 Å (Very Tight)~3.9 Å (Loose)
Film Morphology Ordered LamellaeDisordered AggregatesAmorphous
HOMO Level -5.4 eV (Deep) -5.4 eV (Deep)-5.3 eV (Slightly shallower)
Device Stability (Air) HighHighModerate (High free volume)

Critical Insight: While the Methoxy variant offers theoretically better packing, it fails in device fabrication due to poor solubility. The Octyloxy variant dissolves well but introduces insulating bulk that kills charge mobility. BBTFB hits the sweet spot.

Experimental Protocol: Synthesis of a BBTFB-Derived Polymer

Objective: Synthesize a Donor-Acceptor copolymer (Polymer-X) using BBTFB as a key monomeric unit via Suzuki Polycondensation.

Pre-requisites:

  • Monomer A: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Donor)[]

  • Monomer B (Target): 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (converted to dibromo-derivative for polymerization or used as end-capper).[] Note: For this protocol, we assume BBTFB is functionalized to a dibromide monomer prior to polymerization.

  • Catalyst:

    
    
    
Step-by-Step Methodology
  • Inert Environment Setup:

    • Flame-dry a two-neck round-bottom flask.

    • Cycle vacuum/Argon (3x) to remove

      
       (Oxygen acts as a trap for charge carriers in the final device).[]
      
  • Reagent Loading:

    • Add Monomer A (1.0 eq) and Functionalized BBTFB Monomer (1.0 eq).

    • Add Catalyst (

      
      , 0.05 eq).[]
      
    • Validation: Ensure molarity is exactly 1:1 to maximize molecular weight (Carothers' equation).[]

  • Solvent System:

    • Add Toluene (solvent) and

      
       (base) in a 3:1 ratio.[]
      
    • Degas the mixture with Argon bubbling for 20 minutes.

  • Polymerization:

    • Reflux at 110°C for 48 hours.[]

    • Visual Check: Solution should turn viscous and fluorescent (indicates conjugation length growth).[]

  • Purification (The "Soxhlet" Standard):

    • Precipitate into Methanol.[]

    • Perform Soxhlet extraction sequentially: Methanol (removes salts)

      
       Acetone (removes oligomers) 
      
      
      
      Hexane
      
      
      Chloroform (Collects high MW polymer) .[]
  • Characterization:

    • GPC: Target

      
      , PDI 
      
      
      
      .
    • CV: Verify HOMO levels (Target: -5.4 eV).

Visualizing the Workflow

The following diagram illustrates the critical path from the BBTFB intermediate to a functioning Organic Field-Effect Transistor (OFET).

G BBTFB BBTFB Intermediate (1-Bromo-2-butoxy-4-CF3) Functionalization Functionalization (Dibromination) BBTFB->Functionalization Activation Polymerization Suzuki Coupling (Pd Catalyst) Functionalization->Polymerization + Comonomer Purification Soxhlet Extraction (Removal of Oligomers) Polymerization->Purification Workup FilmDep Spin Coating (Active Layer) Purification->FilmDep Solution Processing Device OFET/OPV Device (Testing) FilmDep->Device Metal Evaporation Device->BBTFB Optimization Loop (Side-chain Engineering)

Figure 1: Critical path workflow for integrating BBTFB into organic electronic devices. The feedback loop indicates where performance data drives molecular redesign.

References
  • Wang, T., et al. (2024).[] Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Journal of Materials Chemistry A. Link

  • Guo, P., et al. (2022).[][2] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene. Organic Letters. Link[][2]

  • Sigma-Aldrich. (2026).[] 1-Bromo-4-(trifluoromethoxy)benzene for synthesis: Product Specification. Sigma-Aldrich.[][3] Link

  • Beilstein Journals. (2024). Organic electron transport materials: Design strategies and stability. Beilstein Journal of Organic Chemistry. Link

  • ACS Applied Electronic Materials. (2024).[] Revealing the Effect of Branched Side Chain Length on Polymer Aggregation. ACS Publications.[] Link[]

Sources

Comparative Guide: Catalyst Systems for Cross-Coupling "1-Bromo-2-butoxy-4-(trifluoromethyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene presents a unique challenge in transition-metal catalysis: a "push-pull" steric-electronic conflict. The para-trifluoromethyl group (-CF3) activates the C-Br bond for oxidative addition, while the ortho-butoxy group (-OBu) introduces significant steric hindrance and potential hemilabile coordination that can arrest the catalytic cycle at the transmetallation or reductive elimination stages.

This guide evaluates three generations of catalyst systems for two critical transformations: Suzuki-Miyaura Coupling (C-C bond formation) and Buchwald-Hartwig Amination (C-N bond formation). Our analysis prioritizes systems that mitigate the ortho-effect while leveraging the electronic activation of the -CF3 group.

Part 1: Substrate Analysis & Mechanistic Challenges

To select the correct catalyst, one must first understand the specific reactivity profile of the substrate.

FeaturePositionElectronic EffectSteric EffectMechanistic Impact
Bromide C-1Leaving GroupN/APrimary site of Oxidative Addition (OA).
Butoxy (-OBu) C-2 (Ortho)Electron-Donating (Resonance)High (Flexible chain)Blocker: Hinders approach of nucleophiles. Stabilizer: Oxygen lone pair may coordinate to Pd, creating a resting state trap.
Trifluoromethyl (-CF3) C-4 (Para)Electron-Withdrawing (Inductive)LowActivator: Lowers LUMO energy, accelerating OA. Deactivator: Makes the Pd(II)-Ar species less nucleophilic, slowing Transmetallation.
The "Ortho-Butoxy" Problem

Unlike a simple methyl group, the butoxy chain is flexible. It can sweep a larger volume around the metal center (exclusion volume), destabilizing the square-planar Pd(II) intermediates required for transmetallation. Standard phosphines (e.g., PPh3) often fail here because they lack the bulk necessary to force the reductive elimination step.

Part 2: Catalyst Performance Comparison

Scenario A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Goal: Coupling with Phenylboronic Acid to form 2-butoxy-4-(trifluoromethyl)biphenyl.

Comparative Efficacy Matrix
Catalyst SystemLigand ClassEst.[1] YieldTOF (h⁻¹)Analysis
Pd(PPh₃)₄ Monodentate Phosphine< 40%< 10Not Recommended. Rapid catalyst decomposition; inability to overcome ortho-sterics.
Pd(dppf)Cl₂ Bidentate Ferrocenyl65-75%50-100Baseline Standard. The large bite angle of dppf helps, but reaction times are long (>12h) and require elevated temps (100°C).
Pd-XPhos G4 Dialkylbiaryl Phosphine> 95% > 500 Gold Standard. XPhos is specifically designed for ortho-substituted aryls. The isopropyl groups on the ligand create a protective pocket that facilitates reductive elimination.
Pd-PEPPSI-IPr NHC (Carbene)85-90%200-300Alternative. Excellent thermal stability. Useful if the boronic acid is unstable or protodeboronation is a side reaction.

Recommendation: Use Pd-XPhos G4 (or generated in situ from Pd₂(dba)₃ + XPhos). The biaryl ligand architecture promotes the formation of the monoligated Pd(0) species, which is the active catalyst, and accelerates the difficult reductive elimination step caused by the butoxy group.

Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)

Goal: Coupling with Morpholine (Secondary Amine).

Comparative Efficacy Matrix
Catalyst SystemLigand ClassEst.[1] YieldAnalysis
Pd₂(dba)₃ + BINAP Bidentate Bisphosphine20-40%Poor. BINAP is often too rigid for this specific ortho-alkoxy/para-CF3 combination. Frequent beta-hydride elimination side products observed.
Pd-RuPhos G4 Dialkylbiaryl Phosphine> 92% Excellent for Secondary Amines. RuPhos is the universal choice for secondary amines. It tolerates the electronic deactivation from the -CF3 group well.
Pd-BrettPhos G4 Dialkylbiaryl Phosphine88-95%Best for Primary Amines. If coupling with a primary amine (e.g., aniline), switch to BrettPhos to prevent doublearylation.

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting where the XPhos ligand overcomes the specific barriers imposed by the 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene substrate.

CatalyticCycle cluster_sterics Critical Steric Interaction Pd0 Active Species [Pd(0)-L] OxAdd Oxidative Addition (Fast due to p-CF3) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar Complex (Sterically Crowded by o-OBu) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Boronic Acid/Base PdII_Biaryl Pd(II)-Biaryl Complex (Pre-Reductive Elimination) TransMet->PdII_Biaryl RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Scaffold RedElim->Product Substrate Substrate: 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene Substrate->OxAdd Boronic Boronic Acid + Base Boronic->TransMet

Caption: Catalytic cycle for Suzuki coupling showing the critical impact of the ortho-butoxy group at the Pd(II) intermediate stage. Bulky ligands like XPhos are required to force the cycle through the crowded Transmetallation and Reductive Elimination steps.

Part 4: Optimized Experimental Protocol

Selected Method: Suzuki-Miyaura Coupling using Pd-XPhos G4 . Rationale: This protocol offers the highest reproducibility and tolerance for the specific steric/electronic profile of the substrate.

Materials
  • Substrate: 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) - Use finely ground anhydrous.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Procedure
  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with the Substrate (1.0 mmol), Arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G4 (0.02 mmol).

    • Note: If G4 precatalyst is unavailable, generate in situ using Pd₂(dba)₃ (1 mol%) and XPhos (4 mol%). Pre-stir in solvent for 5 mins at 60°C before adding substrate.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

    • Why Water? The biphasic system is crucial for solubilizing the inorganic base and facilitating the transmetallation step via the formation of hydroxo-palladium species.

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Monitoring: Monitor by HPLC or GC-MS. The -CF3 group provides a distinct handle for 19F NMR monitoring (shift changes from ~-63 ppm).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry the organic layer over MgSO₄.

  • Purification: Concentrate and purify via silica gel flash chromatography.

    • Tip: The butoxy group increases lipophilicity; use a gradient of Hexanes/EtOAc (start 100:0 to 90:10).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides."[2][3] Accounts of Chemical Research, 2008.[2] [2]

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Valente, C., et al. "PEPPSI–Pd-NHC Complexes: A New Generation of Highly Active Catalysts." Angewandte Chemie International Edition, 2012.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

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